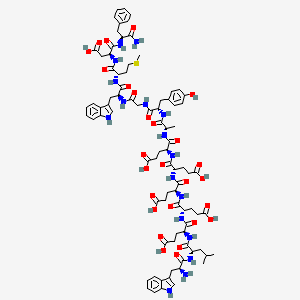

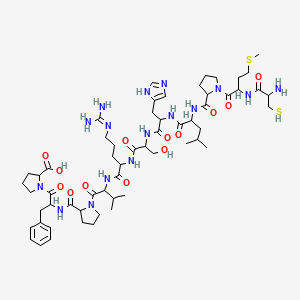

H-Ser-Met-Cys-His-Arg-Trp-Ser-Arg-Ala-Val-Leu-Phe-Pro-Ala-Ala-His-Arg-Pro-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CGEN-857 is a novel peptide agonist that specifically targets the Mas receptor, a component of the renin-angiotensin system. This compound has shown significant potential in cardiovascular research due to its ability to elicit calcium influx in cells overexpressing the Mas receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: CGEN-857 is synthesized using a computational discovery platform that predicts naturally occurring peptides capable of activating G protein-coupled receptors. The peptide is then synthesized and screened for its activity .

Industrial Production Methods: The industrial production of CGEN-857 involves the synthesis of peptide ligands, followed by purification and validation through various biochemical assays. The production process ensures high specificity and activity of the compound .

Chemical Reactions Analysis

Types of Reactions: CGEN-857 undergoes various biochemical reactions, primarily involving its interaction with the Mas receptor. These reactions include binding to the receptor and eliciting calcium influx .

Common Reagents and Conditions: The common reagents used in the synthesis and validation of CGEN-857 include calcium flux assays and cAMP assays. The conditions involve the use of Chinese hamster ovary cells overexpressing the Mas receptor .

Major Products Formed: The major product formed from the interaction of CGEN-857 with the Mas receptor is the activation of downstream signaling pathways, leading to various physiological effects such as vasodilation and cardioprotection .

Scientific Research Applications

CGEN-857 has several scientific research applications, particularly in the fields of cardiovascular research and pharmacology. It has been shown to produce vasodilative properties, making it a potential therapeutic agent for hypertension and other cardiovascular diseases . Additionally, CGEN-857’s ability to activate the Mas receptor makes it a valuable tool for studying the renin-angiotensin system and its role in various physiological processes .

Mechanism of Action

CGEN-857 exerts its effects by specifically binding to the Mas receptor, a G protein-coupled receptor. This binding elicits calcium influx in cells overexpressing the receptor, leading to the activation of downstream signaling pathways. These pathways include the endothelial nitric oxide synthase and AKT pathways, which are involved in vasodilation and cardioprotection .

Comparison with Similar Compounds

- CGEN-856

- Angiotensin-(1-7)

Comparison: CGEN-857 and CGEN-856 both target the Mas receptor and elicit similar physiological effects, such as vasodilation and cardioprotection . CGEN-857 has shown higher specificity and potency in activating the Mas receptor compared to CGEN-856 . Angiotensin-(1-7) is another compound that targets the Mas receptor, but CGEN-857 has been shown to have a more pronounced effect on calcium influx and downstream signaling pathways .

CGEN-857’s unique ability to specifically and potently activate the Mas receptor makes it a valuable compound for both research and potential therapeutic applications.

Properties

Molecular Formula |

C94H144N32O21S2 |

|---|---|

Molecular Weight |

2122.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C94H144N32O21S2/c1-48(2)35-64(81(136)121-68(36-53-19-10-9-11-20-53)90(145)125-32-17-26-71(125)87(142)112-50(5)74(129)110-51(6)75(130)117-66(38-55-41-102-46-108-55)84(139)116-63(25-16-31-106-94(100)101)89(144)126-33-18-27-72(126)91(146)147)120-88(143)73(49(3)4)124-76(131)52(7)111-78(133)60(23-14-29-104-92(96)97)115-85(140)69(44-128)122-82(137)65(37-54-40-107-59-22-13-12-21-57(54)59)118-79(134)61(24-15-30-105-93(98)99)114-83(138)67(39-56-42-103-47-109-56)119-86(141)70(45-148)123-80(135)62(28-34-149-8)113-77(132)58(95)43-127/h9-13,19-22,40-42,46-52,58,60-73,107,127-128,148H,14-18,23-39,43-45,95H2,1-8H3,(H,102,108)(H,103,109)(H,110,129)(H,111,133)(H,112,142)(H,113,132)(H,114,138)(H,115,140)(H,116,139)(H,117,130)(H,118,134)(H,119,141)(H,120,143)(H,121,136)(H,122,137)(H,123,135)(H,124,131)(H,146,147)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t50-,51-,52-,58-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1 |

InChI Key |

HPWUNEYLOMSFEY-HVUBXCGRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCN=C(N)N)C(=O)N4CCCC4C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC7=CNC=N7)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,3aS,6aR)-2-[3-(3,5-difluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10822415.png)

![(1R,2R,5S)-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10822422.png)

![1-[(2R,6S)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-(hydroxymethyl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(6-aminopurin-9-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(6-aminopurin-9-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]morpholin-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B10822431.png)

![2-[2-(2,6-dichlorophenyl)ethyl]-4-[(6-fluoro-1H-indol-2-yl)methyl]-5H-1,3-thiazole-4-carboxylic acid](/img/structure/B10822447.png)

![1-Piperidinecarboxylic acid, 4-[[5-methyl-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]-, 1-[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]-3-pyrrolidinyl ester](/img/structure/B10822460.png)

![5-hydroxy-2-phenyl-2H,3H,4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B10822466.png)

![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)